molecular formula C18H20N2O5 B4072621 2-[2-(butan-2-yl)phenoxy]-N-(2-hydroxy-5-nitrophenyl)acetamide

2-[2-(butan-2-yl)phenoxy]-N-(2-hydroxy-5-nitrophenyl)acetamide

Cat. No.: B4072621
M. Wt: 344.4 g/mol
InChI Key: GTIOUOABDNOUQH-UHFFFAOYSA-N
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Description

2-[2-(butan-2-yl)phenoxy]-N-(2-hydroxy-5-nitrophenyl)acetamide is a synthetic organic compound belonging to the class of phenoxyacetamides. This compound is characterized by its unique structure, which includes a butan-2-yl group attached to a phenoxy ring and a hydroxy-nitrophenyl group attached to an acetamide moiety. Phenoxyacetamides are known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-(2-butan-2-ylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-3-12(2)14-6-4-5-7-17(14)25-11-18(22)19-15-10-13(20(23)24)8-9-16(15)21/h4-10,12,21H,3,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIOUOABDNOUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(butan-2-yl)phenoxy]-N-(2-hydroxy-5-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(butan-2-yl)phenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Acetamide Formation: The phenoxy intermediate is then reacted with 2-hydroxy-5-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, 2-[2-(butan-2-yl)phenoxy]-N-(2-hydroxy-5-nitrophenyl)acetamide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

2-[2-(butan-2-yl)phenoxy]-N-(2-hydroxy-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The phenoxy and acetamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-(butan-2-yl)phenoxy]-N-(2-hydroxy-5-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(butan-2-yl)phenoxy]-N-(2-hydroxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-[2-(butan-2-yl)phenoxy]-N-(2-hydroxy-5-nitrophenyl)acetamide can be compared with other phenoxyacetamide derivatives, such as:

    2-[2-(butan-2-yl)phenoxy]-N-(2-hydroxyphenyl)acetamide: Lacks the nitro group, which may result in different biological activities.

    2-[2-(butan-2-yl)phenoxy]-N-(2-nitrophenyl)acetamide: Lacks the hydroxy group, which may affect its solubility and reactivity.

    2-[2-(butan-2-yl)phenoxy]-N-(2-hydroxy-5-methylphenyl)acetamide: Contains a methyl group instead of a nitro group, which may alter its pharmacological properties.

The uniqueness of 2-[2-(butan-2-yl)phenoxy]-N-(2-hydroxy-5-nitrophenyl)acetamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(butan-2-yl)phenoxy]-N-(2-hydroxy-5-nitrophenyl)acetamide
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2-[2-(butan-2-yl)phenoxy]-N-(2-hydroxy-5-nitrophenyl)acetamide

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